Erap2-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erap2-IN-1 is a non-competitive inhibitor of endoplasmic reticulum aminopeptidase 2 (ERAP2). This compound specifically inhibits the hydrolytic activity of ERAP2 peptides, making it a valuable tool in scientific research, particularly in the fields of immunology and cancer therapy .
准备方法
The synthesis of Erap2-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
化学反应分析
Erap2-IN-1 undergoes various chemical reactions, primarily focusing on its inhibitory activity. The compound inhibits the hydrolysis of Arg-AMC and model peptides with IC50 values of 27 μM and 44 μM, respectively . The major products formed from these reactions are the inhibited peptides, which are crucial for studying the compound’s effects on antigen processing and presentation .
科学研究应用
Erap2-IN-1 has several scientific research applications:
Cancer Therapy: The compound has shown potential in modulating the immunopeptidome of cancer cells, making them more recognizable to the immune system.
Autoimmune Diseases: This compound is being investigated for its role in treating autoimmune diseases by modulating the activity of ERAP2.
Viral Infections: The compound’s ability to influence antigen presentation makes it a candidate for studying viral infections and developing antiviral therapies.
作用机制
Erap2-IN-1 exerts its effects by inhibiting the hydrolytic activity of ERAP2. This inhibition prevents the trimming of antigenic peptides, which are crucial for their presentation on major histocompatibility complex class I molecules. By modulating this process, this compound can influence immune responses, making it a valuable tool for studying various diseases .
相似化合物的比较
Erap2-IN-1 is unique due to its specific inhibition of ERAP2. Similar compounds include:
GRWD5769: A first-in-class ERAP1 inhibitor currently in clinical trials.
Phenylsulfamoyl Benzoic Acid: Another ERAP2 inhibitor with a novel mode of action.
These compounds share the common goal of modulating antigen processing but differ in their specific targets and mechanisms of action.
属性
分子式 |
C20H21F3N2O5S |
---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
4-methoxy-3-[[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C20H21F3N2O5S/c1-30-17-8-5-13(19(26)27)11-18(17)31(28,29)24-15-7-6-14(20(21,22)23)12-16(15)25-9-3-2-4-10-25/h5-8,11-12,24H,2-4,9-10H2,1H3,(H,26,27) |
InChI 键 |
BGLAMEXMBJAJBI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=C(C=C2)C(F)(F)F)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。